molecular formula C9H8IN3S B13708083 2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13708083
M. Wt: 317.15 g/mol
InChI Key: WHPQAMIIHGPSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and an iodinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodo-3-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions with electrophiles, forming new C-N bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is studied for its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The presence of the iodine atom and the thiadiazole ring can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

  • 2-Amino-5-(2-chloro-3-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can affect the compound’s electronic properties and interactions with molecular targets.

Properties

Molecular Formula

C9H8IN3S

Molecular Weight

317.15 g/mol

IUPAC Name

5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8IN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

WHPQAMIIHGPSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(S2)N)I

Origin of Product

United States

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